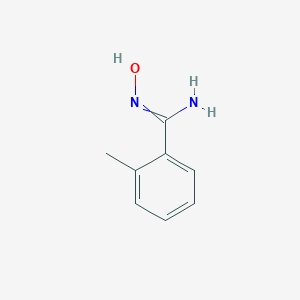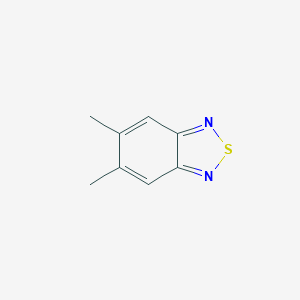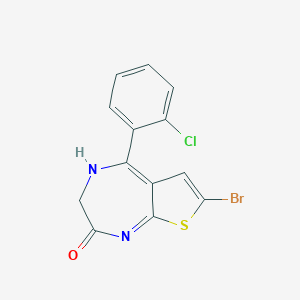
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one, also known as BCTD, is a chemical compound that belongs to the family of thienodiazepines. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one exerts its pharmacological effects by inhibiting the activity of Rho kinase. This protein is involved in the regulation of various cellular processes, including actin cytoskeleton organization, gene expression, and cell adhesion. By inhibiting Rho kinase activity, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one can modulate these cellular processes, leading to its anti-inflammatory, anti-cancer, and neuroprotective effects.
Effets Biochimiques Et Physiologiques
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been shown to possess various biochemical and physiological effects. It has been found to suppress the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in various cell types. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, prostate cancer, and glioblastoma. Additionally, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to possess potent and selective inhibitory activity against Rho kinase. However, one limitation of 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to possess anti-cancer activity, and further research could explore its potential use in combination with other anti-cancer agents. Additionally, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to improve cognitive function in animal models of Alzheimer's disease, and further research could investigate its potential use as a therapeutic agent for this disease.
Méthodes De Synthèse
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one can be synthesized using a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-mercaptothiazoline to produce 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid. The subsequent reaction of this compound with bromine and acetic anhydride yields 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one.
Applications De Recherche Scientifique
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to inhibit the activity of a protein called Rho kinase, which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival.
Propriétés
Numéro CAS |
40017-65-0 |
|---|---|
Nom du produit |
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one |
Formule moléculaire |
C13H8BrClN2OS |
Poids moléculaire |
355.64 g/mol |
Nom IUPAC |
7-bromo-5-(2-chlorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C13H8BrClN2OS/c14-10-5-8-12(7-3-1-2-4-9(7)15)16-6-11(18)17-13(8)19-10/h1-5H,6H2,(H,17,18) |
Clé InChI |
OIWLJXGKXRTFQL-UHFFFAOYSA-N |
SMILES isomérique |
C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br |
SMILES |
C1C(=O)NC2=C(C=C(S2)Br)C(=N1)C3=CC=CC=C3Cl |
SMILES canonique |
C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
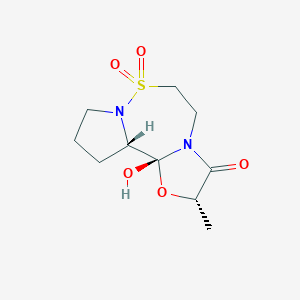
![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
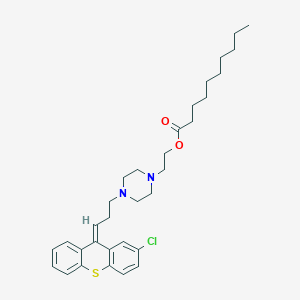
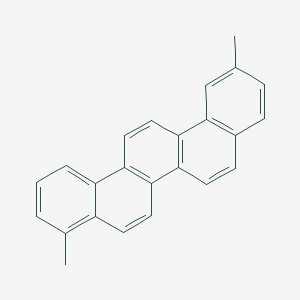
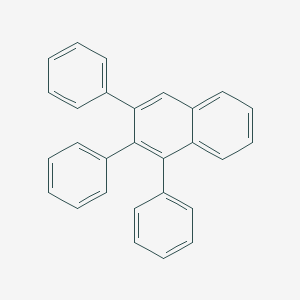
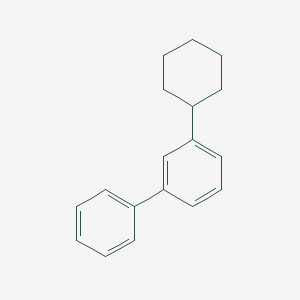
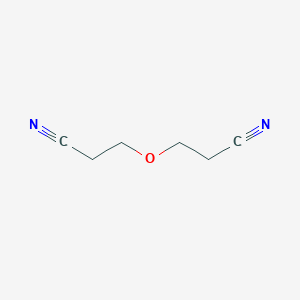
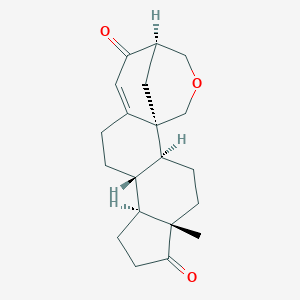
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
